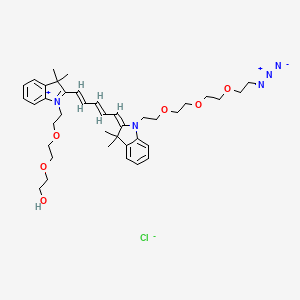

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

科学的研究の応用

Crosslinking Applications in Solar Cells : PEG derivatives containing terminal azide groups, similar to N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3, were used for crosslinking electrolytes in solid-state dye-sensitized solar cells (DSSCs). This application enhances the mechanical properties of the electrolytes, leading to improved solar cell efficiency (Koh, Park, & Kim, 2010).

Biomedical Applications with Magnetic Nanoparticles : Functionalization of Fe3O4 magnetic nanoparticles with PEG and tetraphosphonate cavitand for biomedical applications is another area. This functionalization allows the nanoparticles to load and release specific drugs, such as antitumor drugs, enhancing their bioavailability and efficacy (Tudisco et al., 2013).

Polymerization Processes : The use of PEG derivatives is also significant in the field of polymer chemistry. For instance, PEG grafted with other compounds has been used as a support for polymerization processes, which is crucial in creating polymers with specific properties for various applications (Shen & Zhu, 2001).

Biomolecule Immobilization : The immobilization of carbohydrates and proteins onto solid surfaces using PEG linkers through click chemistry is another notable application. This method is effective for attaching complex substances onto surfaces, which is important in areas like biosensor development and drug delivery systems (Sun et al., 2006).

Drug Transport Enhancement : The synthesis of multifunctional magnetic nanoparticles functionalized with PEG for enhancing intracellular drug transport is an application in the medical field. These nanoparticles exhibit magnetic, luminescence, and recognition properties, making them suitable for theranostic applications (Tudisco et al., 2015).

Cartilage Tissue Engineering : In situ cross-linkable hyaluronic acid hydrogels using copper-free click chemistry for cartilage tissue engineering is another application. These hydrogels support cell survival and can regenerate cartilaginous tissue, demonstrating potential in tissue engineering (Han et al., 2018).

Synthesis of Functionalized PEG Azides : The synthesis and quantification of functionalized PEG azides for applications in conjugation chemistry and targeted drug delivery is an important area. This involves creating PEG derivatives with azide functionalities for incorporation into nanoparticle-forming polymeric systems (Semple et al., 2016).

特性

製品名 |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 |

|---|---|

分子式 |

C44H66ClN5O10 |

分子量 |

860.49 |

IUPAC名 |

2-[(E,3E)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride |

InChI |

InChI=1S/C44H66N5O10.ClH/c1-43(2)37-33-35(58-31-29-56-27-25-54-22-21-52-18-17-50-7)11-13-39(37)48(5)41(43)9-8-10-42-44(3,4)38-34-36(12-14-40(38)49(42)6)59-32-30-57-28-26-55-24-23-53-20-19-51-16-15-46-47-45;/h8-14,33-34H,15-32H2,1-7H3;1H/q+1;/p-1 |

InChIキー |

QLPDOKULPAYFDR-CKTLXCRZSA-M |

SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)

![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)